2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include the compound’s IUPAC name and any common names it might have.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Electrooptic Film Fabrication
One application area is in the fabrication of electrooptic films, where the architecture of related pyrrole and pyridine-based chromophores is crucial. These chromophores, including compounds with similar heterocyclic "push-pull" structures, have been synthesized and characterized to understand their covalent self-assembly, thin-film microstructure, and nonlinear optical response. The molecular architecture and film growth methods significantly impact the films' optical and electrooptic properties, underscoring the relevance of such compounds in developing advanced electrooptic materials (Facchetti et al., 2006).
Catalytic Processes
In catalysis, related compounds have been utilized in innovative transformations. For example, cationic iridium(I) complexes catalyze the hydroamination of specific amines, followed by hydrosilation, demonstrating a one-pot, tandem procedure with high yields. This showcases the potential of such chemical structures in facilitating efficient and novel catalytic processes (Field et al., 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing an allergic reaction, flammability, and other safety-related properties.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have more specific questions about a particular type of analysis, feel free to ask!
properties
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-14-7-9-6-12(5-8(9)2)10(13)4-11/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBTWTWNEBJUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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